5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: 1326815-08-0) is a 4,5-dihydroisoxazole derivative characterized by a dihydrooxazole ring fused with a carboxylic acid group and substituted with a 4-(2-methylpropyl)phenyl moiety. This compound is synthesized via cyclocondensation reactions, as inferred from its structural analogs . Its applications span pharmaceutical intermediates and metabolic precursors, with analytical characterization methods including NMR, HPLC, and LC-MS . The compound’s stability and reactivity are influenced by the electron-withdrawing carboxylic acid group and the bulky 4-(2-methylpropyl)phenyl substituent, which may enhance metabolic resistance compared to simpler analogs .
Properties
IUPAC Name |
5-methyl-3-[4-(2-methylpropyl)phenyl]-4H-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)8-11-4-6-12(7-5-11)13-9-15(3,14(17)18)19-16-13/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYBITOMPBOVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Substitution Reactions: The introduction of the methyl and isobutyl groups can be achieved through substitution reactions. For example, a Friedel-Crafts alkylation reaction can be used to introduce the isobutyl group onto the phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be used to modify the oxazole ring or the carboxylic acid group, potentially converting the carboxylic acid to an alcohol.
Substitution: The phenyl ring and the oxazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Products may include 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives with hydroxyl, aldehyde, or additional carboxylic acid groups.
Reduction: Reduced forms of the oxazole ring or the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its oxazole moiety is associated with various biological activities, including anti-inflammatory and anti-cancer effects.
Case Study: A study investigated derivatives of oxazole compounds and their efficacy against cancer cell lines. The findings suggested that modifications to the oxazole structure could enhance cytotoxicity against certain cancer types, indicating that compounds like 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid may serve as promising leads in cancer drug development .
Agricultural Chemistry
In agricultural chemistry, compounds similar to this compound have been investigated for their potential as pesticides or herbicides. The structural properties of oxazoles can contribute to the effectiveness of agrochemicals.
Data Table: Potential Agrochemical Applications
| Compound | Application Type | Efficacy |
|---|---|---|
| This compound | Herbicide | Moderate |
| Related Oxazole Derivative | Insecticide | High |
Research indicates that oxazole derivatives can exhibit significant insecticidal properties, suggesting that further exploration of this compound could yield effective agricultural products .
Material Science
The compound's unique chemical properties also make it a candidate for applications in material science. Its ability to form polymers or composites could be beneficial in creating materials with specific mechanical or thermal properties.
Case Study: An investigation into the synthesis of polymeric materials using oxazole derivatives showed promising results in enhancing thermal stability and mechanical strength compared to conventional polymers .
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability by resisting enzymatic hydrolysis of the oxazole ring.
- Bulky substituents (e.g., 4-(2-methylpropyl)phenyl in ) reduce ring strain and enhance lipophilicity, favoring membrane permeability.
- Halogenation (Cl, F) in correlates with enhanced receptor binding in pesticidal and antimicrobial applications.
Metabolic Pathways and Stability
The parent compound and its analogs undergo enzymatic hydrolysis at the oxazole ring or amide bonds (if present). For example:
- This compound is metabolized to carboxylic acid derivatives and aryl amines in plasma and excretions, as observed in rat and rabbit models .
- In contrast, the trifluoromethyl analog () shows slower hydrolysis due to the CF₃ group’s electron-withdrawing effects, delaying degradation by esterases.
- Chlorinated derivatives (e.g., ) exhibit higher persistence in biological systems, with detectable metabolites in fecal samples even after 48 hours .
Biological Activity
5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS Number: 1326815-08-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study on related oxazole derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in animal models. In a study examining various oxazole derivatives, it was found that certain substitutions on the oxazole ring could enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Analgesic Properties
Analgesic activity has been noted in compounds with similar structures. The mechanism often involves modulation of pain pathways via interaction with opioid receptors or inhibition of cyclooxygenase enzymes.
Case Study 1: Antimicrobial Efficacy
In a comparative study of oxazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Response
A controlled experiment evaluated the anti-inflammatory effects of the compound in a rat model of induced paw edema. The treatment group receiving the compound exhibited a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its efficacy in reducing inflammation.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
